N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate
Brand Name: Vulcanchem
CAS No.: 101035-05-6
VCID: VC0216914
InChI: InChI=1S/C19H24N2O2.C4H4O4/c1-4-23-18-12-10-17(11-13-18)21(15-14-20(2)3)19(22)16-8-6-5-7-9-16;5-3(6)1-2-4(7)8/h5-13H,4,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O
Molecular Formula: C23H28N2O6
Molecular Weight: 428.5 g/mol

N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate

CAS No.: 101035-05-6

Main Products

VCID: VC0216914

Molecular Formula: C23H28N2O6

Molecular Weight: 428.5 g/mol

N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate - 101035-05-6

CAS No. 101035-05-6
Product Name N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate
Molecular Formula C23H28N2O6
Molecular Weight 428.5 g/mol
IUPAC Name 2-(N-benzoyl-4-ethoxyanilino)ethyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate
Standard InChI InChI=1S/C19H24N2O2.C4H4O4/c1-4-23-18-12-10-17(11-13-18)21(15-14-20(2)3)19(22)16-8-6-5-7-9-16;5-3(6)1-2-4(7)8/h5-13H,4,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChIKey KHYSVMDVYIUXSQ-WLHGVMLRSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)O
SMILES CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O
Canonical SMILES CCOC1=CC=C(C=C1)N(CC[NH+](C)C)C(=O)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)O
Synonyms N-(2-(Dimethylamino)ethyl)-p-benzophenetidide fumarate
PubChem Compound 6435662
Last Modified Nov 11 2021
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